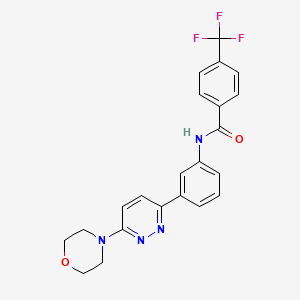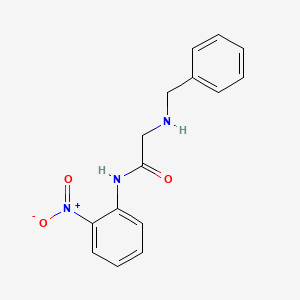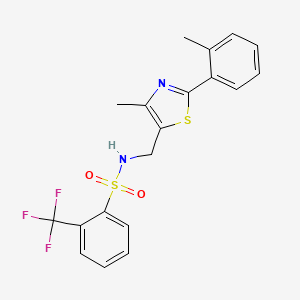
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that play a role in various diseases. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and physiological effects:
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to exhibit antihypertensive effects and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea also has some limitations. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea. One area of research is the development of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea analogs with improved potency and selectivity. Another area of research is the study of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea and its potential therapeutic applications.
Synthesis Methods
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can be synthesized using a multi-step process that involves the condensation of 3,4-dichlorophenyl isocyanate with 1-(2-hydroxyethoxy)cyclopentylamine, followed by the addition of methyl iodide. The resulting product is then purified by recrystallization.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiproliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to inhibit the growth of melanoma cells and induce apoptosis in leukemia cells. In addition, 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c16-12-4-3-11(9-13(12)17)19-14(21)18-10-15(22-8-7-20)5-1-2-6-15/h3-4,9,20H,1-2,5-8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGSMTGYTIDOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2854028.png)


![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)



![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)

![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)


